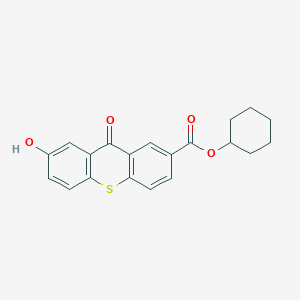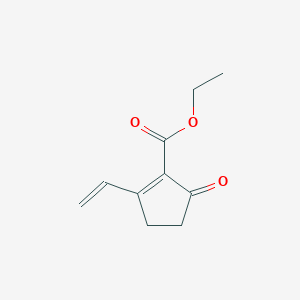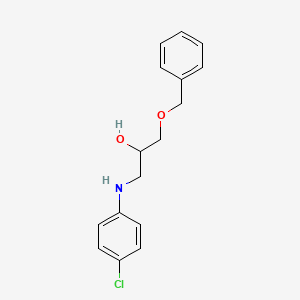
1-(Benzyloxy)-3-(4-chloroanilino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-(4-chloroanilino)propan-2-ol est un composé organique qui présente un groupe benzyloxy, une partie chloroaniline et un squelette propanol
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(Benzyloxy)-3-(4-chloroanilino)propan-2-ol implique généralement les étapes suivantes :
Formation du groupe benzyloxy : Ceci peut être réalisé en faisant réagir l’alcool benzylique avec un halogénure approprié en conditions basiques.
Introduction de la partie chloroaniline : Cette étape implique la réaction de la 4-chloroaniline avec un époxyde ou une halohydrine pour former l’intermédiaire souhaité.
Réaction de couplage : La dernière étape implique le couplage de l’intermédiaire benzyloxy avec l’intermédiaire chloroaniline dans des conditions appropriées, en utilisant souvent une base ou un catalyseur pour faciliter la réaction.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
1-(Benzyloxy)-3-(4-chloroanilino)propan-2-ol peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe nitro (s’il est présent) peut être réduit en amine.
Substitution : Le groupe chloro peut être substitué par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou l’hydrogène gazeux (H2) avec un catalyseur de palladium (Pd/C) sont couramment utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu) peuvent être utilisés pour des réactions de substitution.
Produits majeurs
Oxydation : Formation de cétones ou d’aldéhydes.
Réduction : Formation d’amines.
Substitution : Formation de différents dérivés substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
This compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spéciaux.
Applications De Recherche Scientifique
1-(Benzyloxy)-3-(4-chloroanilino)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de 1-(Benzyloxy)-3-(4-chloroanilino)propan-2-ol dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, en modulant leur activité et en entraînant des effets thérapeutiques. Les voies exactes impliquées dépendraient du contexte biologique spécifique et de la nature de la cible.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(Benzyloxy)-3-(4-fluoroanilino)propan-2-ol : Structure similaire mais avec un atome de fluor au lieu de chlore.
1-(Benzyloxy)-3-(4-bromoanilino)propan-2-ol : Structure similaire mais avec un atome de brome au lieu de chlore.
1-(Benzyloxy)-3-(4-méthoxyanilino)propan-2-ol : Structure similaire mais avec un groupe méthoxy au lieu de chlore.
Unicité
1-(Benzyloxy)-3-(4-chloroanilino)propan-2-ol est unique en raison de la présence du groupe chloro, qui peut influencer sa réactivité et son activité biologique. Le groupe chloro peut participer à diverses réactions chimiques et peut améliorer la stabilité du composé et son interaction avec les cibles biologiques par rapport à ses analogues.
Propriétés
Numéro CAS |
646041-95-4 |
|---|---|
Formule moléculaire |
C16H18ClNO2 |
Poids moléculaire |
291.77 g/mol |
Nom IUPAC |
1-(4-chloroanilino)-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C16H18ClNO2/c17-14-6-8-15(9-7-14)18-10-16(19)12-20-11-13-4-2-1-3-5-13/h1-9,16,18-19H,10-12H2 |
Clé InChI |
FDXUUTBLLOGVHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC(CNC2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


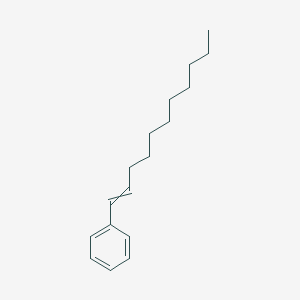
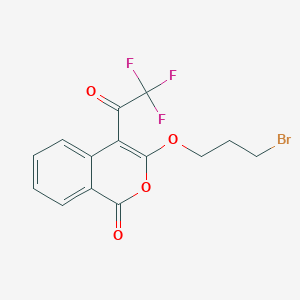
![1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12604514.png)

![Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate](/img/structure/B12604520.png)

![6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12604534.png)

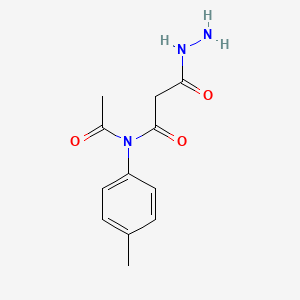
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B12604548.png)
![1-cinnolin-4-yl-N-[(E)-hydrazinylidenemethyl]pyrrole-3-carboxamide](/img/structure/B12604549.png)
![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B12604553.png)
